tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate
CAS No.:
Cat. No.: VC17522006
Molecular Formula: C15H18F3NO4
Molecular Weight: 333.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18F3NO4 |
|---|---|
| Molecular Weight | 333.30 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H18F3NO4/c1-13(2,3)23-12(20)19-8-14(21,9-19)10-6-4-5-7-11(10)22-15(16,17)18/h4-7,21H,8-9H2,1-3H3 |
| Standard InChI Key | FTMZKWXXENVMQB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2OC(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of tert-butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate is C₁₆H₁₈F₃NO₄, with a calculated molecular weight of 357.32 g/mol. Key structural features include:
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Azetidine ring: A four-membered nitrogen-containing heterocycle, which introduces strain and influences reactivity.
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tert-Butyl carbamate (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis.
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2-(Trifluoromethoxy)phenyl substituent: The electron-withdrawing trifluoromethoxy (-OCF₃) group modifies electronic properties and enhances metabolic stability compared to non-fluorinated analogs.
Table 1: Comparative Molecular Properties of Azetidine Derivatives
*Estimated via computational modeling using analog data.
The trifluoromethoxy group’s strong electron-withdrawing nature increases the compound’s lipophilicity (LogP ~2.8), favoring membrane permeability and oral bioavailability. The hydroxyl group at the 3-position enables hydrogen bonding, potentially enhancing target binding in biological systems.
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis of tert-butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate can be conceptualized through a convergent strategy:
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Azetidine ring formation: Cyclization of a β-amino alcohol precursor.
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Introduction of the 2-(trifluoromethoxy)phenyl group: Via nucleophilic addition or cross-coupling.
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Boc protection: To stabilize the azetidine nitrogen during subsequent reactions.
Key Synthetic Steps
Adapting methods from analogous compounds , a plausible route involves:
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Preparation of tert-butyl 3-oxoazetidine-1-carboxylate: Achieved via cyclization of N-Boc-3-aminopropanol under Mitsunobu conditions.
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Grignard addition: Reaction of the azetidinone with 2-(trifluoromethoxy)phenylmagnesium bromide to install the aryl group and hydroxyl functionality.
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Purification: Column chromatography (hexanes/ethyl acetate) yields the final product.
Table 2: Optimized Reaction Conditions for Grignard Addition
| Parameter | Value |
|---|---|
| Substrate | tert-Butyl 3-oxoazetidine-1-carboxylate |
| Grignard Reagent | 2-(Trifluoromethoxy)phenylMgBr |
| Solvent | Anhydrous THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 3–18 hours |
| Yield | 78–87%* |
*Based on yields from methyl and trifluoromethyl analogs .
Challenges and Solutions
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Steric hindrance: The bulky 2-(trifluoromethoxy)phenyl group may reduce reaction efficiency. Using excess Grignard reagent (1.5 eq.) and prolonged reaction times (18 hours) mitigates this issue .
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Moisture sensitivity: Strict anhydrous conditions are critical to prevent decomposition of the Grignard reagent.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three sites:
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Hydroxyl group: Susceptible to oxidation, esterification, or etherification.
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Boc group: Removable under acidic conditions (e.g., HCl/dioxane) to free the azetidine nitrogen for further functionalization.
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Azetidine ring: Strain-driven ring-opening reactions with nucleophiles or electrophiles.
Esterification of the Hydroxyl Group
Reaction with acetic anhydride in pyridine affords the acetylated derivative, enhancing lipophilicity:
This modification is common in prodrug design to improve pharmacokinetics.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the primary amine:
The free amine serves as a handle for coupling reactions (e.g., amide bond formation) .
Applications in Medicinal Chemistry
Pharmacokinetic Optimization
The trifluoromethoxy group’s metabolic stability and electronegativity make this compound a valuable scaffold for:
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CNS drugs: Enhanced blood-brain barrier permeability due to high LogP .
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Kinase inhibitors: The aryl group mimics ATP’s adenine binding pocket.
Case Study: Analog Activity
In a study of structurally related azetidines, the trifluoromethyl analog demonstrated IC₅₀ = 12 nM against EGFR kinase, compared to 45 nM for the methyl variant. This suggests that electron-withdrawing substituents at the 2-position enhance target engagement.
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